molecular formula C17H15FN2O2S B6963312 2-[[2-[(3-Fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole

2-[[2-[(3-Fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B6963312
M. Wt: 330.4 g/mol
InChI Key: QHSDJNNIQBLETE-UHFFFAOYSA-N
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Description

2-[[2-[(3-Fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole is a synthetic organic compound characterized by its unique structural features, including a thiadiazole ring and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(3-Fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted with a nucleophile, such as a methoxy group.

    Coupling Reactions: The final step involves coupling the fluorophenylmethoxy and phenoxymethyl groups to the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorophenyl groups, potentially converting them to phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[[2-[(3-Fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used as a probe to study biological pathways involving thiadiazole derivatives.

Mechanism of Action

The mechanism by which 2-[[2-[(3-Fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[(3-Chlorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole
  • 2-[[2-[(3-Bromophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-[[2-[(3-Fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.

Properties

IUPAC Name

2-[[2-[(3-fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-12-19-20-17(23-12)11-22-16-8-3-2-7-15(16)21-10-13-5-4-6-14(18)9-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSDJNNIQBLETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)COC2=CC=CC=C2OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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